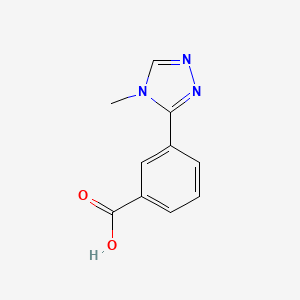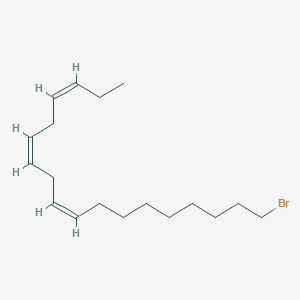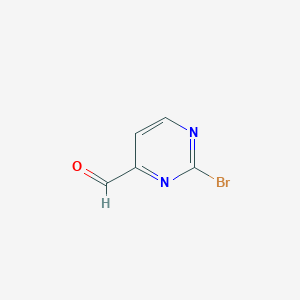
Shikokianin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shikokianin is a diterpenoid compound with the molecular formula C₂₄H₃₂O₈ and a molecular weight of 448.51 g/mol . It is a natural substance originally extracted from a plant in Shikoku, Japan, which is how it got its name . This compound has strong antioxidant properties and exhibits significant cytotoxicity against certain cancer cell lines, making it a compound of interest in scientific research .
Preparation Methods
The preparation of Shikokianin is primarily achieved through plant extraction methods. Typically, solvent extraction is used, followed by purification steps The extraction process requires specialized equipment and techniques to ensure the purity and yield of the compound
Chemical Reactions Analysis
Shikokianin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Shikokianin has diverse applications in scientific research. In chemistry, it is used to study the properties and reactions of diterpenoids. In biology and medicine, this compound is investigated for its cytotoxic effects on cancer cells, particularly HL-60 and A-549 cell lines . Its strong antioxidant properties make it a valuable compound for studying oxidative stress and its effects on cellular processes . Additionally, this compound’s potential therapeutic applications are being explored in the development of new drugs and treatments for various diseases.
Mechanism of Action
The mechanism of action of Shikokianin involves its interaction with molecular targets and pathways related to oxidative stress and cell death. This compound exerts its effects by inducing apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS). This leads to oxidative stress, which damages cellular components and triggers cell death pathways . This compound also affects the expression of proteins and genes involved in drug resistance and cell survival, further enhancing its cytotoxic effects .
Comparison with Similar Compounds
Shikokianin is similar to other diterpenoids such as isojaponin A, rabdosin A, and lushanrubescensin J . this compound is unique in its strong antioxidant properties and significant cytotoxicity against specific cancer cell lines . This makes it a valuable compound for research and potential therapeutic applications. Other similar compounds include dayecrystals D-E, maoyecrystal C, and effusanin A, which also exhibit various biological activities .
Properties
IUPAC Name |
(3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-11-14-8-15(31-12(2)25)17-22-10-30-24(29,23(17,9-14)19(11)27)20(28)18(22)21(4,5)7-6-16(22)32-13(3)26/h14-18,20,28-29H,1,6-10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKSXNLVJJDMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2C13COC(C2O)(C45C3C(CC(C4)C(=C)C5=O)OC(=O)C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-6,7,8,9-tetrahydro-5H-thiazolo[3,2-a]azepin-4-ium bromide](/img/structure/B12101124.png)


![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)

![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)

![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)




